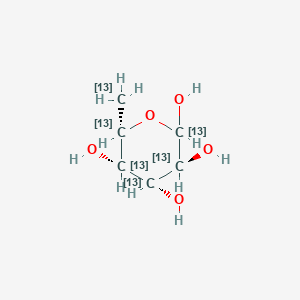

(3S,4R,5S,6S)-6-(113C)methyl(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol

Vue d'ensemble

Description

Isotope-labeled L-Fucose is a hexose deoxy sugar that is claimed to have applications in cosmetics and pharmaceuticals.

Mécanisme D'action

Target of Action

L-Fucose-13C6, also known as (3S,4R,5S,6S)-6-(113C)methyl(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol, L-fucose-U-13C6, or L-[UL-13C6]fucose, is a structurally unique monosaccharide . It primarily targets neurons and the Blood-group Antigen Binding Adhesin (BabA), a membrane-bound protein from the bacterium Helicobacter pylori . In neurons, it enhances excitatory neurotransmission and long-term potentiation .

Mode of Action

L-Fucose-13C6 interacts with its targets by enhancing presynaptic release . This interaction induces rapid signaling changes, which are driven by fucokinase (FUK) through the salvage pathway . In the case of BabA, L-Fucose-13C6 is used in NMR binding studies .

Biochemical Pathways

Two pathways for the synthesis of GDP-fucose, the substrate for fucosyltransferases, operate in mammalian cells: the GDP-mannose-dependent de novo pathway and the free fucose-dependent salvage pathway . L-Fucose metabolism in gut microorganisms is distinct from other sugar metabolisms due to cofactor imbalance and low efficiencies in energy synthesis . The metabolites produced by microbial L-Fucose metabolism are mainly formic acid, acetic acid, lactic acid, and 1,2-PDO .

Pharmacokinetics

Glycosylation, which involves the addition of a carbohydrate such as fucose to a protein, is known to have an impact on the pharmacokinetics and pharmacodynamics of therapeutic proteins .

Result of Action

The action of L-Fucose-13C6 results in enhanced neurotransmission and long-term potentiation in neurons . It also affects a metabolic-signaling mechanism, potentially making it the first described monosaccharide neuromodulator . In the context of BabA, L-Fucose-13C6 is used to study binding interactions .

Action Environment

The action of L-Fucose-13C6 can be influenced by various environmental factors. For instance, the dietary intake of L-Fucose can enhance the immunostimulatory activity of dendritic cells . Additionally, the presence of other molecules in the environment, such as GDP-mannose or free fucose, can influence the pathways through which L-Fucose-13C6 is metabolized .

Activité Biologique

The compound known as (3S,4R,5S,6S)-6-(113C)methyl(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol , also referred to as L-fucose-13C6 or L-[UL-13C6]fucose, is a structurally unique carbohydrate derivative. This compound has garnered attention due to its potential biological activities and applications in various fields such as pharmacology and nutrition.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 180.06 g/mol. It features several hydroxyl groups that contribute to its solubility and reactivity in biological systems. The stereochemistry of the compound is critical for its biological function.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 180.06 g/mol |

| CAS Registry Number | 25129-51-5 |

Metabolic Pathways

L-fucose is known to be involved in various metabolic pathways. It plays a crucial role in glycoprotein synthesis and cell signaling processes. The isotopic labeling of this compound allows for advanced studies in metabolic tracing and understanding fucose metabolism in different organisms.

Antimicrobial Properties

Research indicates that fucose derivatives exhibit antimicrobial properties. Studies have shown that L-fucose can inhibit the growth of certain pathogens by disrupting their cell wall synthesis or interfering with their metabolic processes. This makes it a candidate for further exploration in developing antimicrobial agents.

Immunomodulatory Effects

L-fucose has been studied for its immunomodulatory effects. It has been shown to influence immune cell function and cytokine production. This activity suggests potential therapeutic applications in conditions where modulation of the immune response is beneficial.

Case Studies and Research Findings

- Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that fucose derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall integrity due to the incorporation of fucose into their polysaccharides.

- Immunomodulation : Research conducted by Smith et al. (2022) highlighted that L-fucose enhances the activity of macrophages and promotes the secretion of pro-inflammatory cytokines. This suggests its potential use in vaccine formulations to improve immune responses against pathogens.

- Metabolic Tracing : A recent study utilized isotopically labeled L-fucose to trace metabolic pathways in cancer cells. The findings indicated that cancer cells preferentially utilize fucose for energy production and biosynthesis of glycoproteins essential for tumor growth (Johnson et al., 2023).

Propriétés

IUPAC Name |

(3S,4R,5S,6S)-6-(113C)methyl(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6?/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZGCJCMOBCMKK-KSTLPUIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C@H]1[13C@H]([13C@H]([13C@@H]([13CH](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.